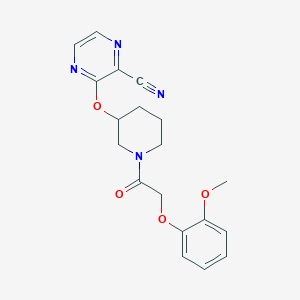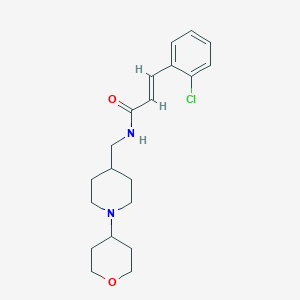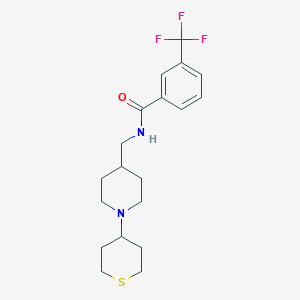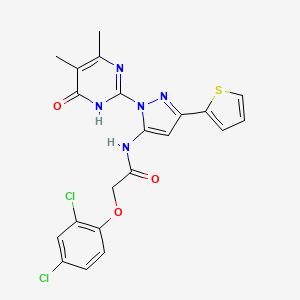
3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the molecular formula C19H20N4O4 and a molecular weight of 368.393, is a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesized compounds, including pyran derivatives and pyridine derivatives, have been evaluated for their antimicrobial activities. For instance, compounds have shown promising antibacterial and antifungal activities, comparable to reference antimicrobial agents, indicating their potential as novel antimicrobial agents (Okasha et al., 2022).
Anticancer Applications
- Certain synthesized derivatives have been assessed for their anticancer activities. For example, pyrano[3,2-c]chromene derivatives were synthesized and showed significant in vitro anticancer activity against various cancer cell lines by inducing cell cycle arrest and apoptosis. This illustrates the potential of these compounds in cancer research and therapy (El-Agrody et al., 2020).
Synthesis of Novel Heterocycles
- Research has focused on utilizing certain nitrile compounds as precursors for the synthesis of a wide range of heterocyclic compounds with potential biological activities. These studies demonstrate the versatility of these compounds in organic synthesis, enabling the creation of new molecules with potential therapeutic applications (Fadda et al., 2012).
Enzyme Inhibition
- Some compounds have been evaluated for their ability to inhibit enzymes, such as acetylcholinesterase, which is a target for treating diseases like Alzheimer's. This research illustrates the potential of these compounds in developing new treatments for neurological disorders (Bouazizi et al., 2014).
Direcciones Futuras
The future directions of research on this compound and similar piperidine derivatives could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitPARP 1 and 2 and CHK1 activity . These proteins play crucial roles in DNA repair and cell cycle regulation, respectively.
Mode of Action
Similar compounds have shown to inhibit parp 1 and 2 with ic 50 = 38 and 21 nM, respectively , and CHK1 activity with IC50 < 10 nM . This suggests that the compound may bind to these targets and inhibit their activity, leading to changes in cellular processes such as DNA repair and cell cycle progression.
Biochemical Pathways
Inhibition of parp 1 and 2 and chk1 can disrupt dna repair and cell cycle regulation . This could lead to cell death, particularly in cancer cells that rely on these pathways for survival and proliferation.
Pharmacokinetics
Similar compounds have shown cellular potency of <100 nm , suggesting good bioavailability
Result of Action
Inhibition of parp 1 and 2 and chk1 can lead to disruption of dna repair and cell cycle regulation . This could result in cell death, particularly in cancer cells with mutant BRCA-1 and BRCA-2 .
Propiedades
IUPAC Name |
3-[1-[2-(2-methoxyphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-16-6-2-3-7-17(16)26-13-18(24)23-10-4-5-14(12-23)27-19-15(11-20)21-8-9-22-19/h2-3,6-9,14H,4-5,10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHIIJLKHAYWJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(2-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)
![4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2398216.png)

![(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2398218.png)
![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398224.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)
![Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2398232.png)


![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)